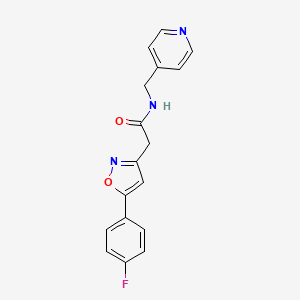

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves linear synthesis methods and the use of various reagents and catalysts to achieve the desired molecular architecture. For instance, the synthesis of 2-chloro N-aryl substituted acetamide derivatives is described, which involves the use of LCMS, IR, 1H and 13C spectroscopies for characterization . Similarly, the synthesis of imidazo[1,2-a]pyridine derivatives through a one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis is reported . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is confirmed using various spectroscopic techniques. For example, the novel thiazolopyrimidine derivatives were confirmed by IR, 1H-NMR, mass, and elemental analyses . These techniques are crucial for determining the structure and confirming the identity of the synthesized compounds, including the presence of specific functional groups and the overall molecular framework.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include reactions with substituted aldehydes, indolization under Fischer conditions, and amidification through condensation reactions . These reactions are carefully chosen to introduce specific functional groups and to build complex structures with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are typically characterized in terms of their reactivity, stability, and biological activity. For example, the cytotoxicity of novel acetamide derivatives on various cancer cell lines is evaluated, providing insights into their potential as anticancer agents . The fluorescent properties of imidazo[1,2-a]pyridine derivatives are also studied, demonstrating their utility as probes for mercury ions .

Relevant Case Studies

Case studies involving the related compounds focus on their biological activities. The anticancer properties of novel acetamide derivatives are evaluated through cytotoxicity assays on PANC-1, HepG2, and MCF7 cell lines . Additionally, the antiallergic potential of N-(pyridin-4-yl)-(indol-3-yl)alkylamides is investigated, with one compound showing significant potency in an ovalbumin-induced histamine release assay .

Applications De Recherche Scientifique

Synthesis and Corrosion Inhibition

One significant application of derivatives similar to the compound is in the synthesis of corrosion inhibitors. A study highlighted the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their efficacy as corrosion inhibitors. These compounds were evaluated for their corrosion prevention efficiencies in both acidic and mineral oil mediums, showing promising inhibition efficiencies. This indicates the compound's potential application in material science and engineering, specifically in protecting metals from corrosion in various industrial applications (Yıldırım & Cetin, 2008).

Inhibitory and Anticancer Activities

Another application area is in the development of kinase inhibitors for cancer treatment. Derivatives of this compound have been investigated for their Src kinase inhibitory and anticancer activities. Specifically, certain N-benzyl substituted acetamide derivatives exhibited inhibitory effects on cell proliferation in various cancer cell lines, indicating the compound's potential utility in cancer research and therapy (Fallah-Tafti et al., 2011).

Antibacterial Evaluation

The synthesis and evaluation of isoxazolinyl oxazolidinones, which share a structural similarity with the compound, have shown significant in vitro antibacterial activity against resistant Gram-positive and Gram-negative bacteria. This suggests its application in developing new antibiotics or antibacterial agents to combat antibiotic-resistant bacterial strains (Varshney et al., 2009).

Propriétés

IUPAC Name |

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2/c18-14-3-1-13(2-4-14)16-9-15(21-23-16)10-17(22)20-11-12-5-7-19-8-6-12/h1-9H,10-11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAAAYATXKBKAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NCC3=CC=NC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2550338.png)

![N-[(1R)-1-(2-Methoxyphenyl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2550341.png)

![1-(4-Cyano-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2550342.png)

![N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2550346.png)

![N-[[3-(2-Chlorophenoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2550350.png)

![N-(2,4-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2550353.png)

![3-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2550356.png)

![5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole](/img/structure/B2550358.png)

![1-(Diphenylmethyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2550359.png)